3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core, a piperidine ring, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Thiadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiadiazole ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Trifluoromethylbenzyl Group: This step involves the use of trifluoromethylbenzyl halides in a nucleophilic substitution reaction to attach the benzyl group to the triazolo-thiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- **3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
Uniqueness
The uniqueness of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18F3N5O2S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18F3N5O2S2/c1-29(26,27)24-7-5-12(6-8-24)15-21-22-16-25(15)23-14(28-16)10-11-3-2-4-13(9-11)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 |
InChI Key |
QUYYIRNFKDHUQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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